![molecular formula C6H17OPSi B14305859 Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane CAS No. 114558-93-9](/img/structure/B14305859.png)
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane is an organophosphorus compound with the molecular formula C5H15O3PSi. It is a colorless liquid that is used in various chemical reactions and applications, particularly in the field of organic synthesis and as an additive in lithium-ion batteries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane can be synthesized by reacting dimethyl phosphite with trimethylchlorosilane. The reaction is typically carried out at room temperature, and the process generates hydrogen chloride gas as a byproduct . The reaction can be summarized as follows:
(CH3O)2P-H+Cl-Si(CH3)3→(CH3O)2P-O-Si(CH3)3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of appropriate solvents and purification techniques is crucial to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Aplicaciones Científicas De Investigación
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Mecanismo De Acción
The mechanism by which dimethyl{[(trimethylsilyl)oxy]methyl}phosphane exerts its effects involves the formation of protective films on electrode surfaces in lithium-ion batteries. This is achieved through electrochemical redox reactions, which enhance the stability of the electrode-electrolyte interface and reduce impedance . The compound’s ability to form stable phosphine ligands also plays a crucial role in its reactivity and applications in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Tris(trimethylsilyl)phosphine: Another organophosphorus compound with similar applications in organic synthesis and as a reagent.
Dimethyl trimethylsilyl phosphite: Used as an additive in lithium-ion batteries and has similar chemical properties.
Uniqueness
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane is unique due to its specific structure, which allows it to form stable protective films in lithium-ion batteries and act as an efficient reagent in organic synthesis. Its ability to undergo various chemical reactions and form stable phosphine ligands sets it apart from other similar compounds .
Propiedades
Número CAS |
114558-93-9 |
|---|---|
Fórmula molecular |
C6H17OPSi |
Peso molecular |
164.26 g/mol |
Nombre IUPAC |
dimethyl(trimethylsilyloxymethyl)phosphane |
InChI |
InChI=1S/C6H17OPSi/c1-8(2)6-7-9(3,4)5/h6H2,1-5H3 |
Clave InChI |
VWDWPVRIMRSFPU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCP(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


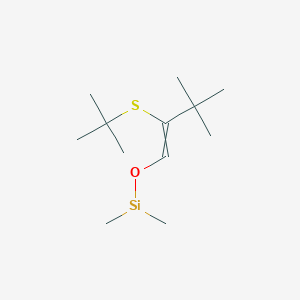
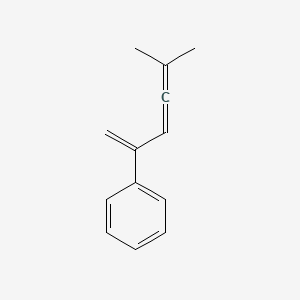
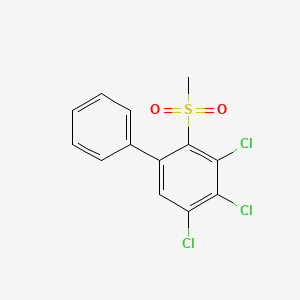
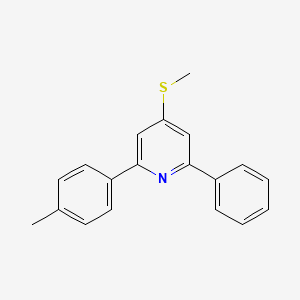
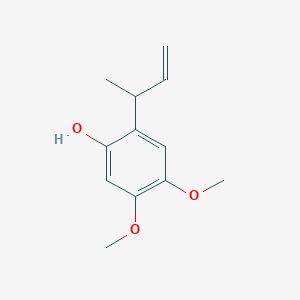
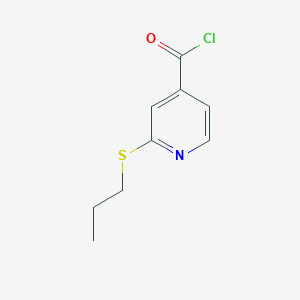
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)

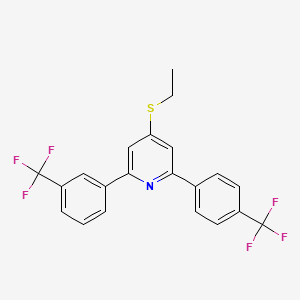
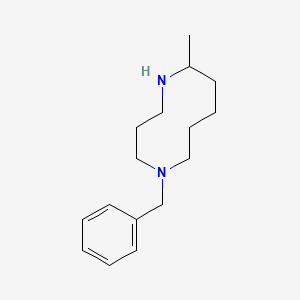
![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
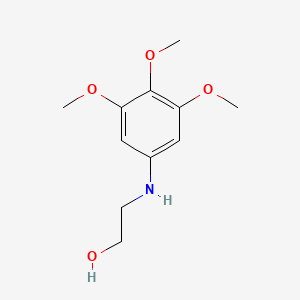
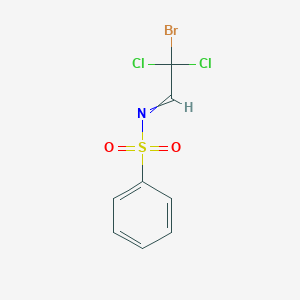
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
